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This technical guide provides an in-depth overview of the biophysical properties of MHI-148, a

near-infrared (NIR) heptamethine cyanine dye with significant applications in cancer research

and drug development. This document is intended for researchers, scientists, and

professionals in the field, offering detailed data, experimental protocols, and visualizations of

key biological pathways associated with the dye.

Core Biophysical Properties of MHI-148
MHI-148, also known as IR-808, is a lipophilic, water-soluble organic dye that exhibits strong

fluorescence in the near-infrared spectrum.[1][2] Its unique chemical structure, featuring a rigid

cyclohexenyl substitution in the polymethine linker, contributes to its stability and high quantum

yield.[2] These characteristics make it an exceptional candidate for in vivo imaging due to the

low autofluorescence and deep tissue penetration of NIR light.

Quantitative Spectroscopic Data
The fluorescence properties of MHI-148 are crucial for its application in imaging. While precise

values for molar extinction coefficient and quantum yield can vary slightly based on the solvent

and measurement conditions, the available data are summarized below.
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Property Value/Range Citation

Chemical Formula C₅₁H₆₃ClN₂O₄ N/A

Molecular Weight 815.5 g/mol N/A

Synonyms IR-808 [3][4]

Excitation Maximum (λex) ~760-780 nm [5]

Emission Maximum (λem) ~820-860 nm [5]

Molar Absorptivity
High (exact value not

consistently reported)
[1]

Fluorescence Quantum Yield
Strong (exact value not

consistently reported)
[1]

Solubility Soluble in DMSO [5]

Mechanism of Action: Tumor-Specific Uptake
A key feature of MHI-148 is its preferential accumulation in tumor cells compared to normal,

healthy cells.[2][3] This specificity is not primarily due to the enhanced permeability and

retention (EPR) effect, but rather an active uptake mechanism mediated by the overexpression

of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells.[5]

The hypoxic microenvironment characteristic of many solid tumors plays a critical role in this

process. Hypoxia leads to the stabilization of the alpha subunit of Hypoxia-Inducible Factor 1

(HIF-1α), a transcription factor. Stabilized HIF-1α translocates to the nucleus, where it binds to

Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including those

encoding for OATPs such as OATP1B3 and OATP2B1.[6] The resulting upregulation of OATPs

on the cancer cell membrane facilitates the increased influx of MHI-148.

Signaling Pathway for MHI-148 Uptake in Cancer Cells
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Caption: HIF-1α mediated uptake of MHI-148 in hypoxic cancer cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15555398?utm_src=pdf-body-img
https://www.benchchem.com/product/b15555398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Once inside the cell, MHI-148 has been observed to accumulate in the mitochondria and

lysosomes.[7]

Experimental Protocols
The following are generalized protocols for common applications of MHI-148. Researchers

should optimize these protocols for their specific cell lines, animal models, and imaging

systems.

In Vitro Staining of Cultured Cells
This protocol outlines the steps for staining adherent cancer cells with MHI-148 for

fluorescence microscopy.

Materials:

MHI-148 dye

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)

Cell culture medium appropriate for the cell line

4% paraformaldehyde in PBS

DAPI or another nuclear counterstain (optional)

Fluorescence microscope with appropriate filter sets for NIR and DAPI

Procedure:

Cell Seeding: Seed cells in a suitable imaging vessel (e.g., chamber slides, glass-bottom

dishes) and culture until they reach the desired confluency (typically 60-80%).

Dye Preparation: Prepare a stock solution of MHI-148 in DMSO. A typical stock

concentration is 1-10 mM. Immediately before use, dilute the stock solution in cell culture

medium to a final working concentration. A common working concentration is 10 µM.[3]
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Staining: Remove the culture medium from the cells and add the MHI-148 working solution.

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 1 hour.[3] Incubation time can

be optimized (e.g., 30 minutes to 2 hours).

Washing: Gently remove the staining solution and wash the cells twice with warm PBS to

remove excess dye.

Fixation (Optional): If fixation is required, add 4% paraformaldehyde and incubate for 10-15

minutes at room temperature. Wash twice with PBS.

Counterstaining (Optional): If a nuclear counterstain is used, incubate the cells with the

counterstain solution according to the manufacturer's instructions. Wash twice with PBS.

Imaging: Add fresh PBS or an appropriate imaging buffer to the cells. Image the cells using a

fluorescence microscope with filter sets for the near-infrared channel (Excitation: ~770 nm,

Emission: ~840 nm) and any other stains used.

In Vivo Near-Infrared Fluorescence (NIRF) Imaging
This protocol provides a general workflow for in vivo imaging of tumor-bearing mice using MHI-
148.

Materials:

MHI-148 dye

Sterile PBS or other appropriate vehicle for injection

Tumor-bearing mice (e.g., subcutaneous xenograft model)

In vivo imaging system (IVIS) or similar NIRF imaging equipment

Anesthesia (e.g., isoflurane)

Procedure:
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Animal Model: Establish a tumor model in immunocompromised mice. Allow the tumors to

grow to a suitable size for imaging (e.g., 50-100 mm³).

Dye Preparation: Prepare a sterile solution of MHI-148 for injection. The dye can be

dissolved in a small amount of DMSO and then diluted in sterile PBS. A typical dose is

around 0.75-1.5 µmol/kg body weight.[7]

Injection: Anesthetize the mouse. Inject the prepared MHI-148 solution, typically via

intravenous (tail vein) injection.

Imaging Time Course: Image the mouse at various time points post-injection to determine

the optimal time for tumor visualization and to track biodistribution. Common imaging time

points include 1, 6, 12, 24, and 48 hours.[7] Maximum tumor accumulation is often observed

around 12-24 hours post-injection.[7]

Imaging Procedure:

Anesthetize the mouse for each imaging session.

Place the mouse in the in vivo imaging system.

Acquire fluorescence images using the appropriate NIR filter set (e.g., excitation ~760 nm,

emission ~820 nm).

Acquire a brightfield or photographic image for anatomical reference.

Ex Vivo Imaging (Optional): After the final in vivo imaging session, the mouse can be

euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm

the biodistribution of the dye.

Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues to

determine the tumor-to-background ratio.

Experimental Workflow for In Vivo Imaging
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Caption: General workflow for in vivo NIRF imaging with MHI-148.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15555398?utm_src=pdf-body-img
https://www.benchchem.com/product/b15555398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
MHI-148 is a powerful tool for cancer research, offering high sensitivity and specificity for tumor

imaging. Its unique mechanism of uptake, driven by tumor hypoxia and OATP expression,

provides a basis for its selective accumulation in malignant tissues. The protocols and data

presented in this guide are intended to facilitate the effective use of MHI-148 in preclinical

studies, with the ultimate goal of advancing cancer diagnostics and therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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